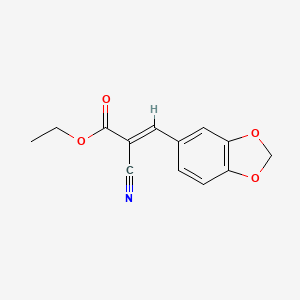

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is an organic compound that features a benzodioxole ring, a cyano group, and an acrylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate typically involves the reaction of 1,3-benzodioxole with ethyl cyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the cyanoacetate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzodioxole derivative. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzodioxole ring .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Adhesives in Surgical Procedures

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is utilized as a tissue adhesive in surgical procedures. Its rapid polymerization upon contact with moisture makes it an effective alternative to traditional sutures and staples. This compound is particularly advantageous in closing skin incisions and wounds due to its ability to form a strong bond quickly while minimizing tissue trauma .

Dermatological Uses

In dermatology, this cyanoacrylate is employed in products for wound closure and skin repair. Its formulation allows for effective sealing of lacerations and abrasions, promoting faster healing while providing a barrier against pathogens. Clinical studies have shown that cyanoacrylate adhesives can reduce scarring compared to traditional methods .

Cosmetic Applications

this compound is also found in cosmetic products, particularly in eyelash extensions and nail enhancements. Its strong adhesive properties ensure longevity and durability, making it a preferred choice for beauty professionals .

Material Science Applications

Composite Materials

This compound is used in the formulation of advanced composite materials. Its ability to bond dissimilar substrates makes it valuable in creating lightweight yet strong materials for aerospace and automotive applications. The incorporation of this compound enhances the mechanical properties of composites, improving their performance under stress .

Coatings and Sealants

In the coatings industry, this cyanoacrylate serves as a key ingredient in sealants that require rapid curing times and excellent adhesion to various surfaces. Its application extends to protective coatings that enhance the durability of surfaces exposed to harsh environmental conditions .

Chemical Synthesis Applications

Synthesis of Bioactive Compounds

this compound plays a role in the synthesis of various bioactive compounds. It can act as a building block in organic synthesis, facilitating the creation of complex molecules with potential pharmaceutical applications. Researchers have explored its use in synthesizing novel drug candidates through various chemical reactions .

Polymerization Studies

The compound is also significant in polymer chemistry research, where it is used to study polymerization mechanisms and develop new polymeric materials with tailored properties. Its reactivity allows chemists to investigate different polymerization techniques and their effects on material characteristics .

Wirkmechanismus

The mechanism by which Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the cyano group can form hydrogen bonds or other interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate: Similar structure with an oxirane ring instead of a cyano group.

1-(1,3-Benzodioxol-5-yl)-2-butanamine: Contains a benzodioxole ring but with an amine group and a different carbon chain length.

Uniqueness

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is unique due to the presence of both a cyano group and an acrylate ester, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .

Biologische Aktivität

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is a compound of increasing interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₁NO₄

- SMILES : CCOC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/C#N

- InChIKey : RYGTWDAUOUMNRA-BJMVGYQFSA-N

The compound features a benzodioxole ring which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.

This compound exerts its biological effects primarily through interactions with enzymes and receptors. The benzodioxole moiety can engage with hydrophobic pockets in proteins, while the cyano group may form hydrogen bonds with active sites on these proteins. This dual interaction mechanism may lead to modulation of protein activity, influencing various biological pathways such as apoptosis in cancer cells and antimicrobial responses.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activities. For instance:

- Cell Cycle Arrest : Studies have shown that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. This is particularly noted in human malignant cell lines where low concentrations (10 μM) effectively inhibited spheroid formation .

- Mechanisms of Action : The anticancer activity is attributed to the compound's ability to inhibit glycosylation mechanisms within cells, which are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Its derivatives have been tested against various bacterial strains, revealing a broad spectrum of activity. The mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell lysis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| This compound | Cyanoacrylate | Anticancer, Antimicrobial |

| Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | Oxirane | Limited biological activity compared to cyanoacrylate |

| 1-(1,3-Benzodioxol-5-yl)-2-butanamine | Amine | Moderate anticancer properties |

This table illustrates the unique position of this compound within a class of compounds that share structural similarities but differ significantly in biological efficacy.

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines demonstrated that treatment led to significant reductions in cell viability. The IC50 values indicated potent activity at concentrations as low as 10 µM .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition zones comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent .

Eigenschaften

CAS-Nummer |

2286-56-8 |

|---|---|

Molekularformel |

C13H11NO4 |

Molekulargewicht |

245.23 g/mol |

IUPAC-Name |

ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C13H11NO4/c1-2-16-13(15)10(7-14)5-9-3-4-11-12(6-9)18-8-17-11/h3-6H,2,8H2,1H3/b10-5- |

InChI-Schlüssel |

RYGTWDAUOUMNRA-YHYXMXQVSA-N |

SMILES |

CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |

Isomerische SMILES |

CCOC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/C#N |

Kanonische SMILES |

CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |

Key on ui other cas no. |

2286-56-8 |

Piktogramme |

Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.